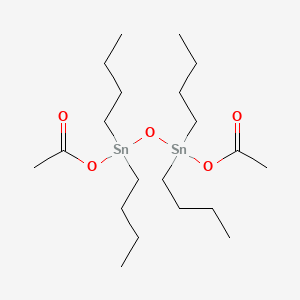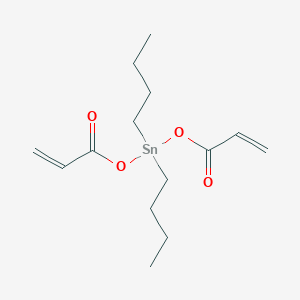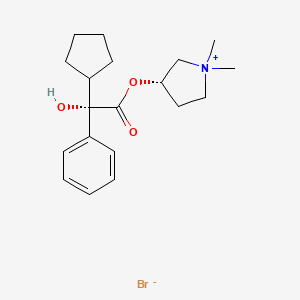
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Vue d'ensemble
Description
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a useful research compound. Its molecular formula is C19H28BrNO3 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glycopyrrolate, (2S,3’S)-: A Comprehensive Analysis of Scientific Research Applications: Glycopyrrolate, also known by its chemical name “Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-”, is a medication with a variety of applications in scientific research and clinical practice. Below is a detailed analysis of its unique applications:
Inhalation Therapy for Respiratory Conditions
Glycopyrrolate has been studied for its effectiveness when administered as a dry powder in inhalers. Research focuses on optimizing the delivery of the medication for treating respiratory conditions such as chronic obstructive pulmonary disease (COPD). The behavior of glycopyrrolate dry powder in new single-dose inhalers under generic product development is a key area of investigation .
Reversal of Neuromuscular Blockade
In anesthesiology, glycopyrrolate is used in combination with neostigmine to reverse neuromuscular blockade (NMB). Studies have shown that glycopyrrolate-neostigmine causes fewer changes in heart rate compared to atropine-neostigmine, which can be particularly beneficial for elderly patients undergoing surgery .
Ultrasensitive Detection Methods
Advancements in liquid chromatography-tandem mass spectrometry (LC–MS/MS) have led to the development of ultrasensitive methods for detecting glycopyrrolate. These methods are applied in clinical settings to monitor drug levels and optimize dosing for conditions like COPD .
Efficacy and Safety in COPD Treatment
Clinical trials such as the Phase III GEM2 study have assessed the efficacy and safety of glycopyrrolate for treating patients with moderate-to-severe COPD. The study compared glycopyrrolate with placebo over a 12-week period to evaluate improvements in airflow limitation .
Mécanisme D'action
Target of Action
Glycopyrrolate primarily targets muscarinic receptors , with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .
Mode of Action
As a muscarinic antagonist , glycopyrrolate inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes .
Biochemical Pathways
The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to affect multiple biochemical pathways. It reduces sweat gland, oral, airway, and gastric secretions, as well as cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD) .
Pharmacokinetics
Glycopyrrolate exhibits variable and erratic absorption when administered orally, with a bioavailability of approximately 3% . The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The drug is primarily excreted in the urine as unchanged drug .
Result of Action
The molecular and cellular effects of glycopyrrolate’s action are primarily due to its antagonistic effect on muscarinic receptors. This results in a decrease in the volume and acidity of gastric secretions, reduction in airway secretions, and blockage of cardiac inhibitory reflexes . It also reduces bronchoconstriction in patients with COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of glycopyrrolate. For instance, high environmental temperature can lead to heat prostration due to decreased sweating . Additionally, the stability of the molecule can be affected under forced degradation conditions .
Propriétés
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-JUOYHRLASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- | |
CAS RN |
201667-20-1 | |
| Record name | Glycopyrrolate, (2S,3'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE, (2S,3'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



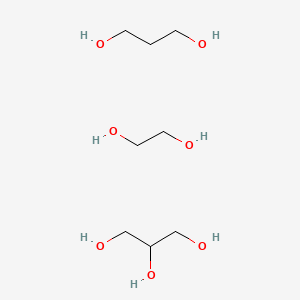
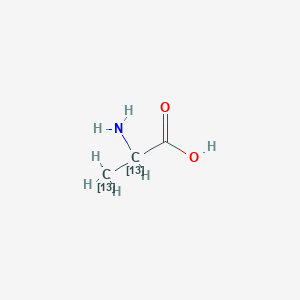
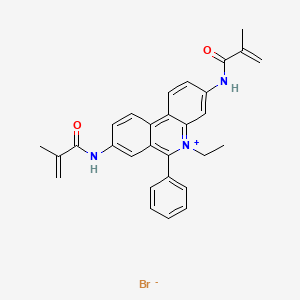
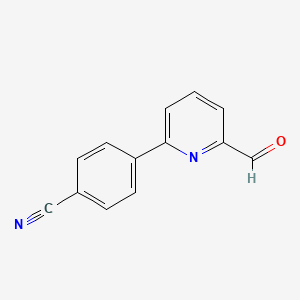

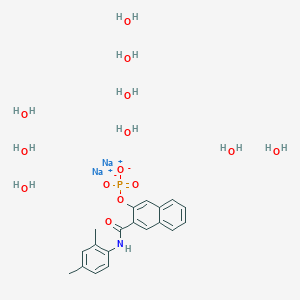
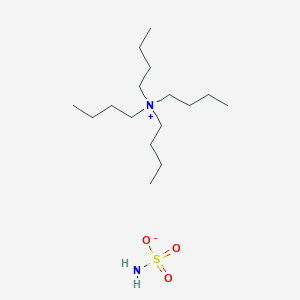

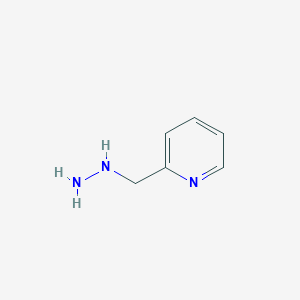
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)


